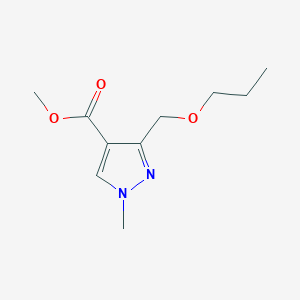
4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
One significant application of compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine" is as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in studying metabolism-based drug-drug interactions (DDIs) which can occur when multiple drugs are coadministered. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and management of DDIs (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution Reactions
Compounds similar to the one are also involved in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry, allowing for the functionalization of aromatic compounds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals. The reaction mechanisms and the factors influencing these reactions are subjects of ongoing research, contributing to the development of new synthetic methodologies (Pietra & Vitali, 1972).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
In the realm of neuropsychiatric disorder treatment, derivatives structurally similar to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine" are being explored as dopamine D2 receptor ligands. These compounds are investigated for their potential in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The research focuses on understanding the structure-activity relationships to design ligands with high affinity and selectivity towards D2 receptors (Jůza et al., 2022).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Another application is in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where related compounds are examined for their potential as treatments for type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by enhancing the levels of incretins, which in turn increases insulin secretion, decreases glucagon release, and reduces blood glucose levels. The exploration of new inhibitors aims to find more effective and safer treatments for T2DM (Mendieta et al., 2011).
DNA Minor Groove Binders
Compounds with a similar structural framework have been studied as DNA minor groove binders. These molecules interact with DNA in a sequence-specific manner, which is important for the development of novel therapeutic agents targeting genetic diseases, cancer, and bacterial infections. The understanding of how these compounds bind to DNA aids in the rational design of new drugs with improved specificity and potency (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3/c17-15-3-1-4-16(18)14(15)12-20-9-5-13(6-10-20)11-21-8-2-7-19-21/h1-4,7-8,13H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSUSWDUQSFGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)


![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2633789.png)

![1-Benzyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2633792.png)





